molecular formula C26H25FN2O3S B11338635 1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

Cat. No.: B11338635
M. Wt: 464.6 g/mol
InChI Key: GBRHCXJVQVKYPS-UHFFFAOYSA-N
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Description

1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound that features a piperidine ring, a benzyl group, and a dibenzo thiazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of the Dibenzo Thiazinone Structure: This involves the cyclization of a precursor containing the necessary aromatic rings and sulfur atom, followed by oxidation to introduce the sulfone group.

    Coupling of the Piperidine and Dibenzo Thiazinone Structures: The final step involves coupling the piperidine ring with the dibenzo thiazinone structure through a carbonyl linkage, typically using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound may have applications in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: Similar structure but lacks the sulfone group.

    1-(4-Benzyl-1-piperidinyl)-2-(9-chloro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is unique due to the presence of both the fluorine atom and the sulfone group, which can significantly influence its chemical reactivity and biological activity. These features may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C26H25FN2O3S

Molecular Weight

464.6 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone

InChI

InChI=1S/C26H25FN2O3S/c27-21-10-11-24-23(17-21)22-8-4-5-9-25(22)33(31,32)29(24)18-26(30)28-14-12-20(13-15-28)16-19-6-2-1-3-7-19/h1-11,17,20H,12-16,18H2

InChI Key

GBRHCXJVQVKYPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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